(7-bromo-1-benzofuran-5-yl)methanol

Lipophilicity LogP Drug Design

(7‑Bromo‑1‑benzofuran‑5‑yl)methanol (CAS 286836‑24‑6) is a brominated benzofuran derivative with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.05 g/mol. The compound features a benzofuran core bearing a hydroxymethyl group at the 5‑position and a bromine substituent at the 7‑position, which renders it a versatile synthetic intermediate.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 286836-24-6
Cat. No. B3041389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-bromo-1-benzofuran-5-yl)methanol
CAS286836-24-6
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1=COC2=C(C=C(C=C21)CO)Br
InChIInChI=1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,11H,5H2
InChIKeyJBVLLDHDYZFTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7‑Bromo‑1‑benzofuran‑5‑yl)methanol (CAS 286836‑24‑6): A 7‑Brominated Benzofuran‑5‑methanol Building Block for Medicinal Chemistry and Organic Synthesis


(7‑Bromo‑1‑benzofuran‑5‑yl)methanol (CAS 286836‑24‑6) is a brominated benzofuran derivative with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.05 g/mol . The compound features a benzofuran core bearing a hydroxymethyl group at the 5‑position and a bromine substituent at the 7‑position, which renders it a versatile synthetic intermediate. Structurally, it belongs to the class of benzofuran‑5‑methanol derivatives that are widely employed as building blocks in medicinal chemistry, agrochemical development, and materials science . The 7‑bromo substitution provides a synthetic handle for cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), enabling the late‑stage diversification of the benzofuran scaffold .

Why (7‑Bromo‑1‑benzofuran‑5‑yl)methanol Cannot Be Readily Replaced by Other Benzofuran‑5‑methanol or Bromobenzofuran Analogs


Generic substitution among benzofuran‑5‑methanol derivatives is precluded by substantial differences in reactivity, physicochemical properties, and synthetic utility. The 7‑bromo substituent introduces electrophilic character and provides a site for transition‑metal‑catalyzed cross‑coupling that is absent in non‑brominated analogs such as 1‑benzofuran‑5‑ylmethanol (CAS 31823‑05‑9). Conversely, alternative brominated benzofuran methanol congeners—such as (7‑bromobenzofuran‑3‑yl)methanol, (7‑bromo‑2,3‑dihydro‑1‑benzofuran‑5‑yl)methanol, or (7‑bromo‑2,3‑dihydro‑1‑benzofuran‑2‑yl)methanol—exhibit different regiochemistry, heteroaromatic saturation, or substitution patterns that fundamentally alter their behavior in key reactions and their compatibility with specific synthetic routes . Consequently, the precise 7‑bromo‑5‑methanol substitution pattern of (7‑bromo‑1‑benzofuran‑5‑yl)methanol cannot be assumed to be functionally interchangeable with these structural analogs [1].

Quantitative Differentiation of (7‑Bromo‑1‑benzofuran‑5‑yl)methanol from Closest Analogs: Head‑to‑Head Comparative Data


Lipophilicity Comparison: 7‑Bromo‑Substituted Analog vs. Non‑Brominated 1‑Benzofuran‑5‑ylmethanol

The presence of the 7‑bromo substituent significantly increases lipophilicity relative to the non‑brominated parent scaffold. The target compound exhibits a predicted XLogP3 value of 2.7 , whereas 1‑benzofuran‑5‑ylmethanol (CAS 31823‑05‑9), which lacks bromination, has a reported XLogP3 of 1.4 . This difference of approximately 1.3 log units indicates that the 7‑bromo derivative is approximately 20‑fold more lipophilic, a property that can substantially influence membrane permeability, protein binding, and overall pharmacokinetic behavior in drug discovery campaigns .

Lipophilicity LogP Drug Design Physicochemical Properties Permeability

Commercially Available Purity and Supplier Consistency for (7‑Bromo‑1‑benzofuran‑5‑yl)methanol

The compound is commercially available from multiple vendors with consistently high purity specifications. AK Scientific supplies the product at ≥95% purity ; Apollo Scientific also offers ≥95% purity ; and Leyan provides a 98% purity grade . This multi‑source availability with defined purity standards reduces procurement risk and ensures batch‑to‑batch reproducibility in synthetic workflows. In contrast, certain positional isomers (e.g., (7‑bromobenzofuran‑3‑yl)methanol) and dihydro analogs (e.g., (7‑bromo‑2,3‑dihydro‑1‑benzofuran‑5‑yl)methanol) are available from fewer suppliers, often with less rigorously documented purity specifications, which can introduce variability in downstream applications .

Chemical Purity Procurement Quality Control Reproducibility Building Blocks

Molecular Weight and Exact Mass Differentiation: 7‑Bromo‑Substituted vs. Dihydro Analog

The molecular weight of (7‑bromo‑1‑benzofuran‑5‑yl)methanol is 227.05 g/mol (exact mass 227.05 Da) with the molecular formula C₉H₇BrO₂ . The 2,3‑dihydro analog, (7‑bromo‑2,3‑dihydro‑1‑benzofuran‑5‑yl)methanol (CAS 501430‑83‑7), has a molecular weight of 229.07 g/mol (exact mass 229.07 Da) and the molecular formula C₉H₉BrO₂ . This mass difference of approximately 2 Da (Δ exact mass = 2.02 Da) arises from the presence of an additional two hydrogen atoms in the saturated dihydrofuran ring of the comparator. In LC‑MS and HRMS workflows, this mass shift provides unambiguous discrimination between the aromatic benzofuran and the partially saturated dihydrobenzofuran series, enabling confident identification and purity assessment .

Molecular Weight Mass Spectrometry Analytical Chemistry QC/QA Structure Confirmation

Predicted Boiling Point Comparison: 7‑Bromo‑5‑methanol vs. Non‑Brominated Analog

The 7‑bromo substitution elevates the predicted boiling point relative to the non‑brominated scaffold. The target compound has a predicted boiling point of 338.4 ± 27.0 °C at 760 mmHg , while 1‑benzofuran‑5‑ylmethanol (CAS 31823‑05‑9) has a reported boiling point of 273.3 °C at 760 mmHg . This difference of approximately 65 °C reflects the increased molecular weight and enhanced intermolecular interactions imparted by the bromine atom. The higher boiling point influences purification strategy selection (e.g., distillation feasibility, rotary evaporation parameters) and thermal stability considerations in high‑temperature reaction conditions .

Boiling Point Thermal Stability Purification Physicochemical Properties Process Chemistry

Structural and Reactivity Differentiation: Aromatic 7‑Bromo‑5‑methanol vs. Dihydrobenzofuran Analogs

The aromatic benzofuran core of the target compound confers fundamentally different chemical reactivity compared to the 2,3‑dihydrobenzofuran series (e.g., CAS 501430‑83‑7). In the aromatic benzofuran, the 7‑bromo substituent is positioned on an sp²‑hybridized carbon within a fully conjugated π‑system, rendering it amenable to Suzuki–Miyaura, Stille, and Buchwald–Hartwig cross‑couplings with predictable electronic effects from the adjacent furan oxygen [1]. In contrast, the 2,3‑dihydrobenzofuran analog lacks aromaticity in the furan ring, altering the electronic environment of the bromine and restricting certain electrophilic aromatic substitution pathways . Additionally, the aromatic system enables potential π–π stacking interactions in biological target engagement that are absent or diminished in the saturated analog [1].

Heteroaromatic Reactivity Cross‑Coupling Electrophilic Substitution Synthetic Strategy SAR Studies

Optimal Scientific and Industrial Application Scenarios for (7‑Bromo‑1‑benzofuran‑5‑yl)methanol Based on Verified Evidence


Medicinal Chemistry: Late‑Stage Diversification via Cross‑Coupling at the 7‑Position

The 7‑bromo substituent serves as a reactive handle for palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), enabling the introduction of aryl, heteroaryl, or amine functionality to the benzofuran scaffold. This late‑stage diversification is valuable in structure–activity relationship (SAR) studies where modulation of lipophilicity (ΔXLogP3 ≈ +1.3 vs. non‑brominated analog ) is a key optimization parameter. The compound‘s ≥95–98% commercial purity supports reproducible coupling yields and minimizes purification burdens associated with side products.

Synthetic Methodology Development: Benzofuran Scaffold Functionalization Studies

The aromatic benzofuran core provides a well‑defined heteroaromatic system for developing and benchmarking novel synthetic methodologies, including C–H activation, directed ortho‑metalation, and electrophilic aromatic substitution. The distinct exact mass (227.05 Da ) and predicted boiling point (338.4 °C ) relative to dihydro and non‑brominated analogs facilitate unambiguous product identification by LC‑MS and enable consistent thermal parameter settings in reaction optimization.

Chemical Biology Probe Design: Brominated Benzofuran as a Bioisostere or Fluorescent Tag Precursor

The benzofuran core is a privileged scaffold in numerous bioactive molecules [1], and the 7‑bromo substitution offers a site for installing reporter groups (e.g., fluorophores, biotin) or for heavy‑atom effects in X‑ray crystallography. The enhanced lipophilicity (XLogP3 = 2.7 ) compared to the non‑brominated parent (XLogP3 = 1.4 ) may improve membrane permeability in cellular assays, while the aromatic character [1] supports potential π‑stacking interactions with protein targets.

Agrochemical and Materials Science Intermediate: Heterocyclic Building Block for Functional Molecules

Benzofuran derivatives are employed in the synthesis of agrochemicals and functional materials, where the bromine substituent enables modular construction of π‑conjugated systems. The compound‘s availability from multiple vendors with defined purity and its established synthetic route via bromination/hydroxymethylation provide a reliable supply chain for scale‑up and process chemistry development. The higher boiling point and solid physical state at ambient temperature offer practical handling advantages over more volatile analogs.

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